molecular formula C13H15NO6 B12135433 methyl 4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

methyl 4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12135433
M. Wt: 281.26 g/mol
InChI Key: PINAQZQIUXLABW-YVMONPNESA-N
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Description

This compound is a pyrrole-based derivative featuring a complex substitution pattern:

  • Core structure: A 1H-pyrrole ring with methyl groups at positions 3 and 3.
  • Functional groups: A carboxylate ester at position 2 and a conjugated enoyl system at position 4, modified with hydroxyl and methoxy groups.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 4-[(Z)-1-hydroxy-4-methoxy-3,4-dioxobut-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H15NO6/c1-6-10(7(2)14-11(6)13(18)20-4)8(15)5-9(16)12(17)19-3/h5,14-15H,1-4H3/b8-5-

InChI Key

PINAQZQIUXLABW-YVMONPNESA-N

Isomeric SMILES

CC1=C(NC(=C1/C(=C/C(=O)C(=O)OC)/O)C)C(=O)OC

Canonical SMILES

CC1=C(NC(=C1C(=CC(=O)C(=O)OC)O)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound’s enoyl system distinguishes it from analogs with simpler alkyl or aryl substituents. The conjugated system may enhance electron delocalization, influencing redox properties or binding interactions .

Pharmacological and Reactivity Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in the target compound may stabilize the enoyl system through resonance, contrasting with electron-withdrawing substituents (e.g., fluoro, iodo in compound 215), which could reduce nucleophilicity . This may enhance interactions with biological targets like enzymes or receptors .
  • Synthetic Feasibility: Analogs such as compound 4 and 215 were synthesized via alkylation or acylation, suggesting that the target compound’s synthesis might involve similar coupling reactions (e.g., using activated enoyl chlorides) .

Computational and Theoretical Insights

While direct computational data for the target compound are unavailable, conceptual density functional theory (DFT) principles (as outlined in ) provide a framework for predicting reactivity:

  • Electronegativity and Hardness: The conjugated enoyl system likely lowers the compound’s chemical hardness, increasing its softness and reactivity toward electrophilic targets.
  • Local Softness : Polar substituents (hydroxyl, methoxy) may create localized regions of high electron density, influencing regioselectivity in reactions .

Preparation Methods

Knorr Condensation

Procedure ():

  • Bromination : Propionaldehyde (1.3 mol) is brominated with bromine (1:2.5–3.5 molar ratio) in dichloromethane at 0–50°C to yield 2-bromopropanal.

  • Cyclization : 2-Bromopropanal reacts with ethyl acetoacetate (1.3 mol) and aqueous ammonia under reflux (10–14 hours), followed by extraction and crystallization to form ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

  • Transesterification : The ethyl ester is converted to the methyl ester using methanol and catalytic sulfuric acid (yield: 72–85%).

Key Data :

StepYield (%)Purity (%)
Bromination10095
Cyclization31.2>97
Transesterification8599

Alternative Route: Hantzsch Reaction

A one-pot reaction of acetylacetone, methyl glyoxylate, and ammonium acetate in ethanol under reflux yields the pyrrole core (yield: 68%).

Enoyl Group Introduction

The 3-hydroxy-4-methoxy-4-oxobut-2-enoyl moiety is synthesized via Claisen condensation or oxidative functionalization .

Claisen Condensation ( )

Procedure :

  • Base-Catalyzed Condensation : Methyl acetoacetate (1.0 mol) reacts with methyl glyoxylate (1.2 mol) in the presence of sodium methoxide, forming methyl 4-methoxy-4-oxobut-2-enoate.

  • Hydroxylation : The enolate intermediate is treated with aqueous hydrogen peroxide (30%) to introduce the 3-hydroxy group (yield: 65%).

Key Data :

IntermediateYield (%)
Methyl 4-methoxy-4-oxobut-2-enoate81
3-Hydroxy-4-methoxy-4-oxobut-2-enoic acid65

Friedel-Crafts Acylation

The enoyl group is introduced at the pyrrole’s 4-position via Friedel-Crafts acylation ().

Acylation Protocol

Procedure :

  • Activation : 3-Hydroxy-4-methoxy-4-oxobut-2-enoic acid (1.1 mol) is converted to its acyl chloride using thionyl chloride (1.3 mol) in dry dichloromethane.

  • Reaction : Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 mol) is treated with the acyl chloride and AlCl₃ (1.5 mol) at 0°C, followed by gradual warming to room temperature (12 hours).

  • Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 58%).

Optimization :

  • Temperature : Acylation at 0°C minimizes decomposition of the enoyl chloride.

  • Catalyst : AlCl₃ outperforms FeCl₃ in regioselectivity (4-position acylation >95%).

Alternative Methods

Vilsmeier-Haack Formylation ( )

While traditionally used for aldehydes, this method was adapted for acyl group introduction:

  • Reaction : The pyrrole core is treated with DMF and POCl₃ to form an iminium intermediate, which reacts with the enoyl acid.

  • Yield : 42% (lower efficiency vs. Friedel-Crafts).

Microwave-Assisted Synthesis

A rapid protocol using microwave irradiation (100°C, 20 minutes) improves yield to 67% but requires stringent moisture control.

Challenges and Solutions

  • Enol Tautomerism : The 3-hydroxy group promotes keto-enol tautomerism, complicating purification. Solution : Use of anhydrous conditions and low-temperature crystallization.

  • Regioselectivity : Competing acylation at pyrrole’s 2-position. Solution : Electron-withdrawing ester groups at C2 direct electrophiles to C4 .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Core pyrrole formation : Start with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (or analogous precursors), as demonstrated in similar pyrrole derivatives .

Acylation : React the pyrrole core with 3-hydroxy-4-methoxy-4-oxobut-2-enoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine to neutralize HCl .

Protection/deprotection : Protect the hydroxyl group during synthesis (e.g., using TBSCl) to prevent unwanted side reactions, followed by deprotection under mild acidic conditions .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect signals for the pyrrole methyl groups (δ 2.2–2.5 ppm), methoxy (δ 3.7–3.9 ppm), and the enolic proton (δ 5.5–6.0 ppm, broad due to hydrogen bonding) .
    • ¹³C NMR : Carboxylate carbonyl (δ 165–170 ppm), ketone (δ 195–205 ppm), and pyrrole carbons (δ 110–130 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent integrity .
  • IR : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in dark glass vials to prevent:

  • Hydrolysis : Degradation of ester groups in humid environments.
  • Oxidation : Protection of the enolic hydroxyl group via desiccants (e.g., molecular sieves) .
    Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomerism in the enolic moiety be resolved?

Methodological Answer: The enol-keto tautomerism of the 3-hydroxy-4-oxobut-2-enoyl group can lead to split signals or broadening. To resolve this:

  • Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow tautomer interconversion and isolate individual forms .
  • Deuterium Exchange : Add D₂O to confirm exchangeable protons (enolic -OH) and distinguish them from non-exchangeable signals .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and correlate with experimental data .

Q. What strategies mitigate low yields during the acylation step of the pyrrole core?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize by:

  • Pre-activation : Use coupling agents like EDCI/HOBt to facilitate acyl transfer .
  • Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility and reaction homogeneity .
  • Microwave-Assisted Synthesis : Apply controlled heating (80–100°C, 30 min) to enhance reaction kinetics and reduce decomposition .

Q. How can contradictory bioassay results (e.g., enzyme inhibition vs. activation) be analyzed?

Methodological Answer: Contradictions may arise from assay conditions or compound aggregation. Address via:

  • Dose-Response Curves : Perform assays across a broad concentration range (nM–μM) to identify non-linear effects .
  • Dynamic Light Scattering (DLS) : Check for nanoparticle formation at higher concentrations, which may artifactually alter activity .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays for enzymatic activity) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key binding residues .
  • Pharmacophore Modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental dipole moments?

Methodological Answer: Discrepancies may arise from solvent effects or conformational flexibility.

  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvation .
  • Conformational Sampling : Use Monte Carlo methods to generate multiple conformers and calculate Boltzmann-weighted averages .
  • Experimental Validation : Measure dipole moments in varying solvents (e.g., cyclohexane vs. DMSO) to isolate environmental impacts .

Q. Why do HPLC purity assays and LC-MS data sometimes conflict?

Methodological Answer:

  • Ion Suppression : Matrix effects in LC-MS may suppress ionization of impurities. Use internal standards (e.g., deuterated analogs) for quantification .
  • Column Selectivity : Optimize HPLC conditions (e.g., HILIC vs. reversed-phase) to resolve co-eluting impurities undetected by MS .
  • Degradation During Analysis : Ensure LC-MS samples are kept at 4°C and analyzed immediately to prevent in-situ decomposition .

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